molecular formula C16H10ClN5 B15186025 Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- CAS No. 130216-52-3

Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl-

Cat. No.: B15186025
CAS No.: 130216-52-3
M. Wt: 307.74 g/mol
InChI Key: CHULVOHQSHYFBJ-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-b]pyridazine is a bicyclic heterocyclic scaffold comprising a pyridazine ring fused with a tetrazole moiety. The compound 6-(4-chlorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine features a 4-chlorophenyl substituent at the C-6 position and a phenyl group at C-6. These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

CAS No.

130216-52-3

Molecular Formula

C16H10ClN5

Molecular Weight

307.74 g/mol

IUPAC Name

6-(4-chlorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C16H10ClN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-18-20-21-22(16)19-15/h1-10H

InChI Key

CHULVOHQSHYFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with sodium azide to yield the desired tetrazolo-pyridazine compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-rich tetrazole ring facilitates nucleophilic substitutions, particularly at positions activated by the chlorophenyl group. Key observations include:

  • Hydrazine derivatives react at the tetrazole ring to form hydrazone derivatives, enabling further cyclization reactions.

  • Thionation with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent converts carbonyl groups to thiocarbonyls, as demonstrated in spirocyclic analogs .

  • Halogenation at the pyridazine ring occurs under POCl₃/SOCl₂ conditions, enhancing electrophilicity for subsequent azide substitutions .

Cycloaddition Reactions

The compound participates in [4+2] cyclocondensation reactions, forming fused heterocycles:

  • Thiazolo[4,5-c]pyridazines are synthesized via cyclocondensation with 3-oxo-2-arylhydrazonopropanals under Q-Tube high-pressure conditions (Scheme 1) .

  • Triazolo-pyridazines form through reactions with benzhydrazide, involving enol intermediate formation and dehydration steps .

Reaction PartnerProduct ClassKey ConditionsYield Range
3-Oxo-2-arylhydrazonopropanalsThiazolo-pyridazinesQ-Tube reactor, 80–100°C45–77%
BenzhydrazideTriazolo-pyridazinesReflux in n-butanol14–42%

Oxidation and Reduction

  • Oxidation : The tetrazole ring undergoes oxidation with agents like KMnO₄ or H₂O₂, producing pyridazine N-oxides, which alter electronic properties for downstream functionalization.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to a tetrazoline intermediate, reversible under acidic conditions.

Coupling Reactions

  • Suzuki-Miyaura Coupling : The chlorophenyl group participates in palladium-catalyzed cross-couplings with aryl boronic acids, enabling aryl diversification.

  • Azide-Alkyne Cycloaddition : The tetrazole moiety acts as a bioisostere for carboxyl groups, enabling click chemistry applications .

Diazotization and Annulation

  • Diazotization with NaNO₂/CH₃COOH at <5°C converts hydrazone intermediates to tetrazolo-pyridazines .

  • Spiroannulation with cyclohexane derivatives generates spirocyclic analogs, enhancing structural complexity for medicinal chemistry studies (Table 2) .

Spiro DerivativeKey Physicochemical Properties
Spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazine]LogP: 2.70, TPSA: 49.22
Spiro[ triazolo[4,3-b]pyridazin-8,1′-cyclohexane]LogP: 1.98, TPSA: 43.67

Functionalization via Enolate Intermediates

The pyridazine ring’s α-hydrogens undergo deprotonation with strong bases (e.g., LDA), enabling:

  • Alkylation with alkyl halides to introduce branched substituents.

  • Aldol Condensation with aldehydes, forming extended π-conjugated systems .

Comparative Reactivity of Derivatives

Structural modifications significantly alter reactivity (Table 3):

DerivativeSubstituentReactivity Trend
6-Chlorotetrazolo(1,5-b)pyridazineCl at C6Enhanced electrophilicity for SNAr
6-(4-Methoxyphenyl)-8-phenyl variantOMe at C6Reduced electrophilicity, improved solubility
Tetrazolo(1,5-a)pyridineDifferent ring connectivityLower cycloaddition activity

This compound’s versatility in heterocyclic chemistry underscores its utility in drug discovery and materials science. Experimental protocols and yields vary with reaction conditions, necessitating optimization for specific applications .

Mechanism of Action

The mechanism of action of Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis . These interactions are crucial for its potential therapeutic effects, particularly in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of tetrazolo[1,5-b]pyridazine derivatives are heavily influenced by substituents at C-6 and C-7. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID C-6 Substituent C-8 Substituent Key Properties/Applications Reference
6-(4-Chlorophenyl)-8-phenyl- 4-Chlorophenyl Phenyl Presumed antimicrobial/cytostatic activity (inferred from SAR)
Compound 38 (Antimicrobial) 2-Methyl Benzo-fused cycloheptene Antibacterial (20 mm inhibition vs. E. coli)
6-Cl-8-(SO₂NMe₂)- (Cytostatic) Chlorine Dimethylaminosulfonylmethyl High cytostatic activity (ED₅₀ = 0.009 × 10⁻⁴ M)
3at (Energetic Material) Azido, Nitro Amine Detonation velocity: 8746 m/s; MPC: 40 mg
Compound 9 (Synthetic Derivative) 4-Methoxy-3-methylphenyl 4-Chlorobenzyl Synthesized via nucleophilic substitution; IR/NMR confirmed
6-(4-Chlorophenoxy)- (Agrochemical) 4-Chlorophenoxy None Plant disease control; MP: 185–186°C

Key Findings

Antimicrobial Activity: Substituents at C-6 and C-8 modulate antibacterial efficacy. coli (20 mm inhibition zone) . The 4-chlorophenyl group may enhance lipophilicity, improving membrane penetration compared to methyl groups.

Cytostatic Activity: Chlorine at C-6 is critical for cytotoxicity. 6-Cl-8-(SO₂NMe₂)- exhibits ED₅₀ values comparable to cytosine arabinoside, a chemotherapy drug. The 4-chlorophenyl group in the target compound may similarly enhance DNA interaction but with reduced solubility due to the bulky phenyl group at C-8 .

Energetic Materials :

  • Nitro and azido substituents (e.g., 3at ) drastically alter applications, enabling use as explosives (detonation velocity: 8746 m/s). In contrast, the target compound’s aromatic substituents likely prioritize stability over detonation performance .

Synthetic Accessibility: Substituents influence synthesis routes. For example, 6-(4-chlorophenoxy)- derivatives are synthesized via nucleophilic aromatic substitution (K₂CO₃, acetonitrile), while Compound 9 uses sodium azide in DMF . The target compound’s synthesis may follow similar protocols.

Solubility and Stability: Polar groups (e.g., SO₂NMe₂ in 6-Cl-8-(SO₂NMe₂)-) improve aqueous solubility, whereas nonpolar groups (e.g., phenyl in the target compound) enhance lipid solubility. The 4-chlorophenyl group may also stabilize the molecule via resonance effects .

Structure-Activity Relationship (SAR) Insights

  • C-6 Position: Chlorine or electron-withdrawing groups (e.g., nitro, azido) enhance bioactivity (antimicrobial, cytostatic) and energetic performance .
  • In medicinal chemistry, they may reduce solubility but improve target affinity .

Biological Activity

Tetrazolo(1,5-b)pyridazine derivatives are a notable class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl-, detailing its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

Tetrazolo(1,5-b)pyridazines are synthesized through various methods, including cyclocondensation reactions. The compound features a tetrazole ring fused with a pyridazine core, substituted with a 4-chlorophenyl and a phenyl group at specific positions. The presence of these substituents can significantly influence the compound's biological properties.

Antimicrobial Activity

Research has shown that tetrazolo derivatives exhibit significant antimicrobial properties. For instance, compounds derived from tetrazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, tetrazole derivatives were screened for their antibacterial activity, revealing that certain modifications to the structure enhanced their efficacy against specific pathogens .

Compound Target Bacteria MIC (μg/mL) Comparison
Tetrazole AStaphylococcus aureus100Penicillin: 31
Tetrazole BPseudomonas aeruginosa125Penicillin: 46
Tetrazole CBacillus subtilis100Penicillin: 31

Anticancer Activity

Tetrazolo derivatives have also been investigated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms. For example, one study assessed the cytotoxic effects of tetrazolo derivatives on colon cancer cells and found significant inhibition of cell viability, suggesting a promising avenue for cancer therapy .

  • Mechanisms of Action : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Research indicates that tetrazolo compounds may target kinases such as AKT and CDK2, leading to decreased tumor growth in xenograft models .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and anticancer activities, tetrazolo derivatives have shown anti-inflammatory effects. Compounds were tested using the carrageenan-induced paw edema model in rats, demonstrating moderate anti-inflammatory activity compared to standard treatments . This suggests potential applications in managing inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR studies of tetrazolo derivatives reveal that modifications to the substituents on the tetrazole ring can significantly impact their biological activities. For instance:

  • Substituent Effects : The introduction of electron-withdrawing groups (like chlorine) has been shown to enhance antimicrobial activity while altering the lipophilicity and solubility profiles of the compounds.
  • Positioning of Groups : The position of substituents on the pyridazine ring is critical for maximizing biological efficacy. Research indicates that specific orientations can lead to improved interactions with biological targets .

Case Studies

Several case studies illustrate the promising applications of tetrazolo derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of substituted tetrazoles against clinical isolates of resistant bacteria, demonstrating that certain derivatives maintained activity where traditional antibiotics failed.
  • Cancer Treatment : Another investigation focused on the effects of a novel tetrazolo derivative on breast cancer cell lines, revealing significant cytotoxicity and potential for further development as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 6-(4-chlorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 6-chlorotetrazolo[1,5-b]pyridazine with substituted phenols (e.g., 4-chlorophenol) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile) under reflux for 2–8 hours . Post-reaction, extraction with methylene chloride and recrystallization yield the pure product. Optimization of reaction time and solvent choice can improve yields, as demonstrated in analogous syntheses of related tetrazolo derivatives .

Q. How is structural characterization performed for tetrazolo[1,5-b]pyridazine derivatives?

Key techniques include:

  • NMR spectroscopy to confirm substituent positions and aromatic proton environments .
  • IR spectroscopy to identify functional groups (e.g., NH stretches in hydrazine derivatives) .
  • X-ray crystallography for resolving crystal packing and bond angles, as seen in studies of structurally similar compounds .
  • Elemental analysis to verify purity and stoichiometry .

Q. What biological activities have been reported for this compound class?

Tetrazolo[1,5-b]pyridazines exhibit diverse bioactivities:

  • Antifungal/Agrochemical : Derivatives like 6-(4-chlorophenoxy)tetrazolo[1,5-b]pyridazine show systemic activity against soil-borne pathogens (e.g., Phytophthora) at 25–100 ppm concentrations via soil drenching .
  • Anti-inflammatory : Phosphonate analogs inhibit COX-1/2 enzymes, with structure-activity relationships (SAR) guided by substituent electronegativity .

Advanced Research Questions

Q. How do structural modifications influence detonation performance in energetic materials?

Nitrogen-rich derivatives (e.g., 6-azido-8-nitrotetrazolo[1,5-b]pyridazine) exhibit superior detonation velocity (D: 8746 m/s) and pressure (P: 31.5 GPa) compared to conventional explosives like lead azide. The tetrazole ring contributes high enthalpy, while nitro/azido groups enhance oxygen balance. Thermal stability is modulated by electron-withdrawing substituents (e.g., nitro groups reduce sensitivity to friction) .

Q. What mechanisms underlie the systemic translocation of agrochemical derivatives in plants?

Systemic activity involves uptake through roots or foliage, followed by vascular transport. For example, 6-(4-chlorophenoxy)tetrazolo[1,5-b]pyridazine accumulates in root systems post-drenching, protecting against Phytophthora via xylem translocation. Efficacy depends on logP values (optimal ~2–3) and hydrolytic stability .

Q. How can contradictory data in reported bioactivity studies be resolved?

Discrepancies in efficacy (e.g., 100% disease control in one study vs. lower in others) may arise from:

  • Pathogen strain variability : Test against standardized isolates (e.g., Phytophthora parasitica var. nicotianae) .
  • Application method : Soil drenching vs. foliar spraying affects bioavailability .
  • Formulation : Use of adjuvants (e.g., surfactants) can enhance uptake . Cross-study validation under controlled conditions is critical.

Q. What strategies optimize reaction yields in challenging syntheses?

  • Solvent selection : Acetonitrile outperforms benzene in SNAr reactions due to higher polarity .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions for insoluble phenols .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) in analogous heterocyclic systems .

Methodological Considerations

Q. How to troubleshoot low yields in azide-functionalized derivatives?

  • Purge oxygen : Azide intermediates are sensitive to oxidation; use inert atmospheres .
  • Monitor reaction progress : TLC or in situ IR to detect byproducts (e.g., tetrazole-azide tautomerism) .

Q. What analytical approaches validate systemic translocation in plants?

  • Radiolabeling : Track ¹⁴C-labeled compound distribution via autoradiography .
  • LC-MS/MS : Quantify metabolite levels in root/shoot tissues .

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